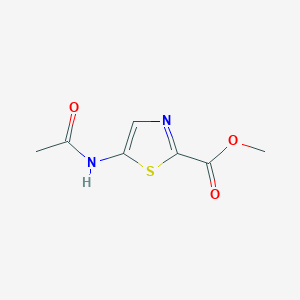

Methyl 5-acetamidothiazole-2-carboxylate

Description

Significance of Thiazole-Containing Compounds in Contemporary Organic Synthesis

The thiazole (B1198619) ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its unique electronic properties and ability to engage in hydrogen bonding make it a cornerstone for the development of new functional molecules. nih.gov Thiazole derivatives exhibit an extensive range of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. google.comevitachem.com This wide spectrum of bioactivity is why numerous clinically approved drugs, such as the anticancer agent Dasatinib (B193332) and the antibiotic Sulfathiazole, feature a thiazole core. nih.govgoogle.com

Beyond medicine, thiazoles are integral to agrochemicals, often used in fungicides, and find applications as dyes and pigments. google.com In materials science, thiazole-based polymers have been investigated for use in organic electronic devices like OLEDs and OPVs due to their excellent charge transport properties. google.com The natural occurrence of the thiazole moiety in thiamine (B1217682) (Vitamin B1) underscores its fundamental biological importance. epo.orgnih.gov The versatility of the thiazole nucleus and the relative ease of its synthesis continue to make it a focal point of contemporary organic synthesis. nih.gov

Table 1: Applications of Thiazole Derivatives

| Field | Specific Application | Example Compounds / Concepts | Citations |

|---|---|---|---|

| Medicinal Chemistry | Anticancer | Dasatinib, Voreloxin | nih.govmdpi.com |

| Antibacterial / Antibiotic | Sulfathiazole, Aztreonam, Cefditoren (B193786) pivoxil | google.commdpi.comnih.gov | |

| Antiviral | Ritonavir | nih.gov | |

| Anti-inflammatory | General thiazole derivatives | google.comevitachem.com | |

| Antifungal | Thiabendazole | mdpi.com | |

| Anticonvulsant | Pyridine-substituted thiazole hybrids | mdpi.com | |

| Gout Treatment | Febuxostat (Xanthine Oxidase Inhibitor) | google.com | |

| Biochemistry | Vitamin Synthesis | Thiamine (Vitamin B1) Precursor | epo.orgnih.gov |

| Agrochemicals | Fungicides | General thiazole derivatives | google.com |

| Materials Science | Organic Electronics | Thiazole-based polymers for OLEDs, OPVs | google.com |

| Industry | Dyes & Pigments | General thiazole derivatives | google.com |

Historical Trajectory of Research on 2-Carboxythiazole Derivatives

The study of thiazole carboxylic acids and their derivatives has evolved significantly over the decades. Early synthetic methods for compounds like thiazole-2-carboxylic acid and thiazole-5-carboxylic acid were often considered difficult. lookchem.com A notable advancement came with the use of halogen-metal exchange reactions, which provided a more convenient route to these fundamental building blocks. lookchem.com

A key milestone in the application of this class was the identification of 4-methylthiazole-5-carboxylic acid as a crucial intermediate for the third-generation cephalosporin (B10832234) antibiotic, cefditoren pivoxil. nih.gov Research into its synthesis traces back to 1939 and has progressed from environmentally challenging methods using heavy metal oxidants to modern, eco-friendly catalytic hydrogenation processes suitable for industrial production. google.comnih.gov

More recently, research has focused intensely on 2-aminothiazole-5-carboxylic acid derivatives. These compounds rose to prominence as key intermediates in the synthesis of the potent anticancer drug dasatinib. nih.govepo.orgsemanticscholar.org This has spurred the development of new and efficient synthetic protocols, such as "one-pot" bromination and cyclization reactions, to facilitate large-scale production and enable structure-activity relationship (SAR) studies. nih.govsemanticscholar.orggoogle.com In parallel, research into the biochemical roles of these molecules has revealed that a 2-carboxythiazole derivative, specifically 5-(2-hydroxyethyl)-4-methyl-1,3-thiazole-2-carboxylic acid (cHET), is a key microbial nutrient and a critical component in the biosynthesis of thiamin (Vitamin B1), challenging and refining older models of vitamin synthesis.

Scope and Academic Focus of the Comprehensive Review on Methyl 5-acetamidothiazole-2-carboxylate

Given the absence of dedicated studies on this compound, this review focuses on the chemical context provided by its structural isomers and precursors, primarily the derivatives of 2-amino- and 5-aminothiazole carboxylic acids. The academic focus is on the synthetic pathways developed for these compounds, their characterization, and their pivotal role as building blocks for complex, biologically active molecules.

The review will synthesize findings from patent literature and peer-reviewed studies that describe the preparation of 2-aminothiazole-5-carboxamides and related structures. google.comepo.orgnih.gov It will highlight the chemical strategies employed, such as the protection of functional groups, methods for ring formation (e.g., Hantzsch thiazole synthesis variants), and purification techniques. google.comnih.gov By examining the research trajectory of these closely related, industrially relevant compounds, the article aims to provide a foundational understanding of the chemistry pertinent to the title compound and to frame its potential for future investigation within heterocyclic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-acetamido-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-4(10)9-5-3-8-6(13-5)7(11)12-2/h3H,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDACOZVKKNQEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=C(S1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for Methyl 5 Acetamidothiazole 2 Carboxylate and Its Analogues

Classical Approaches to the Thiazole (B1198619) Ring System

The formation of the thiazole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing reliable access to this scaffold. The most prominent of these is the Hantzsch thiazole synthesis. bepls.com

Condensation Reactions Utilizing Thioamides and Alpha-Halo Carbonyls

The Hantzsch thiazole synthesis is the most fundamental and widely employed method for constructing the thiazole nucleus. bepls.comcutm.ac.in This reaction involves the condensation of a thioamide with an α-halo carbonyl compound. youtube.comslideshare.net The reaction proceeds via a two-step mechanism: initially, the sulfur atom of the thioamide acts as a nucleophile, attacking the carbon bearing the halogen in an Sₙ2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the carbonyl carbon, which after dehydration, yields the final thiazole ring. youtube.comchemhelpasap.com This method is highly versatile and generally produces high yields. chemhelpasap.com

For the synthesis of precursors to Methyl 5-acetamidothiazole-2-carboxylate, a typical strategy involves reacting a thioamide, such as thioacetamide (B46855), with an appropriate α-haloacetoacetate derivative. google.com For instance, the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with thioacetamide has been used to produce ethyl 4-(trifluoromethyl)-2-methylthiazole-5-carboxylate. google.com Similarly, a one-pot synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate can be achieved by first generating an α-bromoacetoacetic ester in situ using N-bromosuccinimide (NBS), followed by cyclization with a thiourea (B124793) derivative. google.com

| α-Halo Carbonyl Component | Thioamide/Thiourea Component | Key Conditions/Reagents | Product Type | Reference |

|---|---|---|---|---|

| 2-Bromoacetophenone | Thiourea | Methanol (B129727), Heat (30 min) | 2-Amino-4-phenylthiazole | chemhelpasap.com |

| Ethyl 2-chloro-4,4,4-trifluoroacetoacetate | Thioacetamide | Acetonitrile (B52724), Triethylamine, Reflux | Ethyl 4-(trifluoromethyl)-2-methylthiazole-5-carboxylate | google.com |

| Ethyl β-ethoxyacrylate (brominated in situ) | Thiourea | Electrophilic α-bromination followed by cyclization | Ethyl 2-aminothiazole-5-carboxylate | semanticscholar.org |

| Phenacyl bromide | N-substituted thiourea | Basic alumina, Microwave irradiation | Substituted 2-aminothiazoles | rsc.org |

Cyclization Pathways of Precursor Intermediates

The critical step in thiazole synthesis is the ring-closure of a linear precursor. In the Hantzsch synthesis, this is the intramolecular attack of the nitrogen atom onto the carbonyl group to form a five-membered ring intermediate, which then eliminates a molecule of water to form the aromatic thiazole. youtube.comchemhelpasap.com

However, alternative cyclization strategies exist. The Cook-Heilbron synthesis, for example, involves the reaction of an α-aminonitrile with carbon disulfide to form a substituted aminothiazole. bepls.comcutm.ac.in Another classical route is the Gabriel synthesis, which utilizes the reaction of an acylaminoketone with phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent to yield the thiazole ring. researchgate.net More contemporary methods include the biocompatible cyclization of precursors containing N-terminal cysteine and C-terminal nitrile functionalities. This reaction proceeds at physiological pH to form a thiazoline (B8809763) ring, which can then be oxidized to the corresponding stable thiazole. nih.govresearchgate.net

Functional Group Interconversions and Derivatization of the 5-Acetamido and 2-Carboxylate Moieties

Once the thiazole-2-carboxylate core is assembled, the final target molecule, this compound, can be obtained through sequential functional group manipulations. This typically involves the esterification of the carboxylic acid at the C2 position and the acylation of an amino group at the C5 position, or vice versa. The hydrolysis of the ester back to the carboxylic acid is also a key transformation.

Esterification of 5-Acetamidothiazole-2-carboxylic Acid

The conversion of a carboxylic acid to an ester is a fundamental transformation in organic synthesis. To synthesize this compound from its corresponding carboxylic acid, several methods can be employed.

The most traditional method is the Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the desired alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk This is a reversible equilibrium-driven process, and the use of excess alcohol helps to shift the equilibrium towards the ester product. chemguide.co.uk

For substrates that may be sensitive to strong acidic conditions, milder esterification methods are preferred. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), is a highly effective alternative that proceeds at room temperature and often gives high yields, even with sterically hindered components. organic-chemistry.org

| Method | Key Reagents | Typical Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Fischer-Speier Esterification | Excess Alcohol, Acid Catalyst (H₂SO₄, HCl) | Heating/Reflux | Inexpensive, simple reagents | Harsh conditions, reversible, not suitable for acid-sensitive molecules | masterorganicchemistry.comchemguide.co.uk |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room Temperature | Mild conditions, high yields, suitable for sensitive substrates | DCC byproduct (DCU) can be difficult to remove, reagents are more expensive | organic-chemistry.org |

Amide Bond Formation and N-Acylation Reactions

The introduction of the acetamido group at the C5 position of the thiazole ring is typically achieved through the N-acylation of a 5-aminothiazole precursor, such as methyl 5-aminothiazole-2-carboxylate. This transformation involves the formation of an amide bond, a reaction of paramount importance in organic and medicinal chemistry. luxembourg-bio.com

The simplest method for this acylation is the reaction of the amine with an acetylating agent like acetyl chloride or acetic anhydride, often in the presence of a non-nucleophilic base (e.g., pyridine (B92270) or triethylamine) to neutralize the acid byproduct. For more delicate or complex substrates, modern peptide coupling reagents are employed to facilitate the amide bond formation under milder conditions. These reagents activate the carboxylic acid (acetic acid in this case) to form a highly reactive intermediate that is then readily attacked by the amine. Common coupling systems include the use of carbodiimides like N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). niscpr.res.innih.gov

Saponification and Ester Hydrolysis

Saponification is the process of hydrolyzing an ester under basic conditions to yield a carboxylate salt and an alcohol. libretexts.org This reaction is effectively the reverse of esterification and is a key step if the synthetic strategy requires the conversion of the methyl ester of this compound back into its corresponding carboxylic acid.

The reaction is typically carried out by treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often with a co-solvent like methanol or tetrahydrofuran (B95107) to ensure solubility. google.comnih.gov The mechanism involves the nucleophilic attack of the hydroxide ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. youtube.comyoutube.com This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group. A rapid, irreversible proton transfer from the newly formed carboxylic acid to the strongly basic methoxide ion drives the reaction to completion, yielding the carboxylate salt and methanol. youtube.com Acidic workup is then required to protonate the carboxylate and isolate the free carboxylic acid. youtube.com A specific example includes the saponification of ethyl 4-(trifluoromethyl)-2-methylthiazole-5-carboxylate using a 40% sodium hydroxide solution. google.com

Advanced Synthetic Routes for Diversified this compound Derivatives

The generation of diverse chemical libraries based on a core scaffold is a cornerstone of modern medicinal chemistry and drug discovery. For the this compound framework, advanced synthetic strategies are employed to create a multitude of analogs, enabling the exploration of structure-activity relationships (SAR). These methods facilitate the rapid and efficient production of a wide range of derivatives for biological screening.

Parallel Synthesis and Combinatorial Chemistry Approaches

Parallel synthesis and combinatorial chemistry are powerful tools for the rapid generation of libraries of related compounds. These techniques are particularly well-suited for the diversification of the this compound scaffold at various positions.

Solution-Phase Parallel Synthesis:

A common strategy for the parallel synthesis of 2-aminothiazole (B372263) derivatives, which are precursors to the target compound, involves a multi-component approach. A straightforward and effective procedure for the solution-phase preparation of a 2-aminothiazole combinatorial library has been described, which can be accomplished in a fully automated fashion. nih.gov This methodology allows for the reaction, work-up, and isolation of the compounds as free bases in good yields and excellent purities without the need for further purification. nih.gov

One reported approach for a related series of 2-acetamidothiazole-5-carboxamides utilized a parallel synthesis strategy to develop a library of eighteen novel derivatives. ijcce.ac.ir This method highlights the feasibility of systematically modifying the scaffold to explore its biological potential. Similarly, a library of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives was synthesized using a systematic combinatorial chemical approach, demonstrating the adaptability of these methods for creating diverse compound collections. lifechemicals.com

The general synthetic sequence for a parallel synthesis of this compound derivatives can be envisioned as follows:

Parallel Acylation: A library of diverse carboxylic acids can be coupled with a common 2-amino-5-methoxycarbonylthiazole core using automated parallel synthesis platforms. This allows for the introduction of a wide variety of substituents at the 2-position.

Esterification Variation: Alternatively, starting from 2-acetamidothiazole-5-carboxylic acid, a library of different alcohols can be used in a parallel esterification step to generate a range of ester derivatives.

The table below illustrates a representative set of building blocks that could be used in a parallel synthesis campaign to generate a library of this compound analogs.

| Starting Material | Reagent (R-COOH) | Potential Derivative |

| Methyl 2-aminothiazole-5-carboxylate | Acetic Acid | This compound |

| Methyl 2-aminothiazole-5-carboxylate | Propionic Acid | Methyl 5-propionamidothiazole-2-carboxylate |

| Methyl 2-aminothiazole-5-carboxylate | Benzoic Acid | Methyl 5-benzamidothiazole-2-carboxylate |

| Methyl 2-aminothiazole-5-carboxylate | Cyclohexanecarboxylic Acid | Methyl 5-(cyclohexanecarboxamido)thiazole-2-carboxylate |

Solid-Phase Synthesis:

Solid-phase organic synthesis (SPOS) offers advantages in terms of purification and automation for constructing combinatorial libraries. A novel solid-phase methodology has been developed for the synthesis of N-substituted-2-aminobenzo[d]thiazole derivatives, which demonstrates the potential of SPOS for related thiazole systems. mdpi.com This approach involves the cyclization of a resin-bound thiourea intermediate. mdpi.com While not directly applied to this compound, this strategy could be adapted. For instance, a resin-bound 2-aminothiazole-5-carboxylate could be acylated with a variety of acid chlorides or anhydrides, followed by cleavage from the resin to yield the desired library of amides.

Stereoselective Synthesis of Chiral Analogs

The introduction of chirality into drug candidates can have a profound impact on their pharmacological properties. The stereoselective synthesis of chiral analogs of this compound can be achieved through various asymmetric strategies.

Use of Chiral Auxiliaries:

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. nih.gov For the synthesis of chiral thiazole derivatives, sulfur-based chiral auxiliaries derived from amino acids have proven to be effective. ijper.org These auxiliaries, such as thiazolidinethiones, can be used to introduce stereocenters with a high degree of diastereoselectivity. ijper.orgscielo.org.mx The auxiliary can typically be recovered for future use. nih.gov

A potential strategy for the synthesis of chiral analogs of this compound could involve the use of a chiral α-halo ketone in a Hantzsch-type thiazole synthesis with a thioamide. The chiral center in the α-halo ketone would direct the stereochemistry of the final product.

The following table provides examples of chiral auxiliaries that have been employed in asymmetric synthesis and could be adapted for the stereoselective synthesis of thiazole derivatives.

| Chiral Auxiliary Class | Specific Example | Application |

| Oxazolidinones | Evans Auxiliaries | Stereoselective aldol (B89426) reactions to create chiral building blocks. |

| Thiazolidinethiones | Amino acid-derived thiazolidinethiones | Asymmetric aldol reactions and Michael additions. ijper.orgscielo.org.mx |

| Camphorsultams | Oppolzer's Camphorsultam | Diastereoselective alkylations to introduce chirality. rsc.org |

Asymmetric Catalysis:

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is often more efficient and atom-economical than the use of stoichiometric chiral auxiliaries.

For the synthesis of chiral thiazoles, several asymmetric catalytic methods have been developed. These include:

Asymmetric Hydrogenation: New thiazole-based chiral N,P-ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of trisubstituted olefins to create chiral centers. rsc.org

Asymmetric Annulation: A dipeptide-based Brønsted base catalyst has been shown to be effective in the asymmetric [4+2] annulation of 5H-thiazol-4-ones, providing access to chiral piperidinone structures containing a thiazole ring. rsc.organalytik.news

Asymmetric Addition Reactions: BINOL-based thiazole thioether ligands have been used in the asymmetric addition of diethylzinc (B1219324) to aldehydes with good enantioselectivity. nih.gov

A potential route to chiral analogs of this compound could involve the asymmetric reduction of a prochiral ketone precursor or the asymmetric alkylation of a thiazole derivative using a chiral catalyst.

Considerations for Scalable Synthesis in Academic Research

While the primary focus of academic research is often on the discovery of novel compounds and synthetic methodologies, considerations for the scalability of a synthesis are becoming increasingly important. The ability to produce a sufficient quantity of a key compound, such as this compound, is crucial for extensive biological evaluation and further derivatization.

Process Optimization of the Hantzsch Thiazole Synthesis:

The Hantzsch thiazole synthesis is a widely used and robust method for the formation of the thiazole ring. bepls.com For academic-scale production, optimizing this reaction is a key consideration. Factors to be optimized include:

Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the yield and purity of the product. Microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and improve yields compared to conventional heating. nih.gov

Catalyst Selection: While many Hantzsch syntheses are performed without a catalyst, the use of a reusable solid-supported catalyst, such as silica-supported tungstosilicic acid, can facilitate product purification and improve the environmental profile of the synthesis. mdpi.com

Purification Strategy: For scalable synthesis, chromatographic purification should be minimized if possible. Crystallization is often a more efficient method for obtaining pure products on a larger scale. The development of a robust crystallization procedure is therefore a valuable investment of time.

Real-time Reaction Monitoring:

To effectively optimize and scale up a reaction, real-time monitoring of reactant concentrations is highly beneficial. Techniques such as low-field NMR spectroscopy can be used to track the progress of a synthesis in real-time, allowing for precise determination of reaction endpoints and the identification of potential side reactions. analytik.news

Alternative Green Synthetic Approaches:

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. For thiazole synthesis, this includes the use of greener solvents, catalyst-free conditions where possible, and one-pot multi-component reactions to reduce the number of synthetic steps and minimize waste. bepls.com For example, the synthesis of 2-aminothiazoles from α-diazoketones and thiourea in PEG-400 offers a greener alternative to traditional methods. bepls.com

The following table summarizes key considerations for the scalable synthesis of this compound in an academic research setting.

| Consideration | Strategy | Benefit |

| Reaction Efficiency | Microwave-assisted synthesis | Reduced reaction times, improved yields. nih.gov |

| Catalysis | Use of reusable solid-supported catalysts | Simplified purification, improved sustainability. mdpi.com |

| Purification | Development of a crystallization protocol | Efficient purification of larger quantities of product. |

| Process Understanding | Real-time reaction monitoring (e.g., NMR) | Precise control over reaction parameters, optimization of yield. analytik.news |

| Sustainability | One-pot reactions, green solvents | Reduced waste, improved environmental footprint. bepls.com |

By considering these factors, the synthesis of this compound and its derivatives can be efficiently scaled up in an academic laboratory to provide the necessary quantities for comprehensive research programs.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Acetamidothiazole 2 Carboxylate

Electrophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Nucleus

Electrophilic substitution on the thiazole ring is a key class of reactions for its functionalization. numberanalytics.com The regiochemical outcome is dictated by the combined directing effects of the existing substituents.

The introduction of a nitro group onto the thiazole ring of Methyl 5-acetamidothiazole-2-carboxylate is a classic example of an electrophilic aromatic substitution. The regioselectivity of this reaction is controlled by the directing influence of both the acetamido and the methyl carboxylate groups.

The acetamido group (-NHCOCH₃) at the C5 position is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. This effect increases the electron density of the ring, particularly at the ortho position (C4), making it more susceptible to electrophilic attack. In contrast, the methyl carboxylate group (-COOCH₃) at the C2 position is a deactivating group, withdrawing electron density from the ring via both inductive and resonance effects. rsc.org This deactivation is most pronounced at the adjacent C4 position.

Despite the deactivating influence from the C2-ester, the potent activating effect of the C5-acetamido group is the dominant factor. Therefore, electrophilic nitration is predicted to occur with high regioselectivity at the C4 position, the only unsubstituted carbon atom on the thiazole nucleus. The reaction typically proceeds by generating the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. libretexts.org

Table 1: Predicted Regioselectivity in the Nitration of this compound

| Reactant | Reagents | Predicted Major Product | Rationale |

| This compound | Concentrated HNO₃ / Concentrated H₂SO₄ | Methyl 4-nitro-5-acetamidothiazole-2-carboxylate | The C4 position is strongly activated by the electron-donating C5-acetamido group, overriding the deactivating effect of the C2-carboxylate group. Electrophilic attack is directed to the most nucleophilic site. rsc.orglibretexts.org |

The stability of the cationic intermediate (the sigma complex or arenium ion) formed during the substitution process confirms this outcome. Attack at C4 allows for a resonance structure where the positive charge is stabilized by the electron-donating acetamido group, a stabilizing interaction not possible if the attack were to occur elsewhere.

Halogenation of this compound also follows the principles of electrophilic aromatic substitution, with bromine or chlorine typically introduced at the activated C4 position. However, a significant anomaly that can occur during halogenation of heteroaromatic carboxylic acids is decarboxylative halogenation. acs.orgresearchgate.net

Under certain conditions, particularly those resembling the Hunsdiecker reaction, the carboxylic acid (or its ester derivative via in situ hydrolysis) can undergo replacement of the carboxyl group with a halogen atom. acs.org For thiazole-2-carboxylic acids, this process can be a competing pathway to direct ring halogenation. Research into decarboxylative bromination has shown its applicability to various heteroaromatic acids, including thiazoles. researchgate.net

The mechanism for direct C4-bromination involves the attack of the electron-rich thiazole ring on an electrophilic bromine source (e.g., Br₂ with a Lewis acid catalyst). In contrast, a potential decarboxylative mechanism could be initiated by attack of a halogen species at the C2 position (ipso-substitution), followed by the loss of carbon dioxide and the ester's methyl group, to yield a 2-halo-5-acetamidothiazole. The likelihood of this pathway depends heavily on the reaction conditions, such as the halogenating agent, solvent, and temperature. For instance, transition metal-free decarboxylative bromination of aromatic acids has been reported, suggesting radical intermediates may not always be involved. researchgate.net

Table 2: Potential Pathways in the Bromination of this compound

| Reaction Pathway | Reagents/Conditions | Product | Mechanistic Notes |

| Direct C4-Bromination | Br₂, Lewis Acid (e.g., FeBr₃) | Methyl 4-bromo-5-acetamidothiazole-2-carboxylate | Standard electrophilic aromatic substitution at the most activated position. masterorganicchemistry.com |

| Decarboxylative Bromination | Hunsdiecker-type reagents (e.g., Ag(I) salt, Br₂) | 2-Bromo-5-acetamidothiazole | Involves the loss of the C2-carboxylate group. The reaction can proceed through various mechanisms, sometimes avoiding radical intermediates. acs.orgresearchgate.net This is a known anomaly for certain heteroaromatic carboxylic acids. |

Nucleophilic Additions and Substitutions Involving Ester and Amide Functions

The ester and amide functional groups of this compound are key sites for nucleophilic attack. The relative reactivity of these two groups dictates the outcome of many synthetic transformations. libretexts.org

The methyl ester group at the C2 position is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 5-acetamidothiazole-2-carboxylic acid. organic-chemistry.org

Base-catalyzed hydrolysis (saponification) : This is typically an irreversible process carried out with aqueous base, such as sodium hydroxide (B78521) or lithium hydroxide. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to a tetrahedral intermediate that collapses to form the carboxylate salt and methanol (B129727).

Acid-catalyzed hydrolysis : This is a reversible reaction requiring water and a strong acid catalyst. The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by water. libretexts.org

The stability of the ester is therefore pH and temperature-dependent. Studies on similar molecules have used plasma stability assays to estimate the hydrolytic stability of ester moieties, indicating that they can be susceptible to enzymatic cleavage as well. nih.gov

The carbonyl carbon of the methyl ester is significantly more electrophilic than the carbonyl carbon of the amide. This is because the nitrogen atom of the amide is more effective at donating its lone pair of electrons to the carbonyl carbon via resonance, thus reducing its electrophilicity. Consequently, nucleophiles will preferentially react at the C2-ester position. libretexts.org

Common nucleophilic substitution reactions include:

Aminolysis : Reaction with ammonia (B1221849) or primary/secondary amines to form the corresponding primary, secondary, or tertiary amides.

Hydrazinolysis : Reaction with hydrazine (B178648) (N₂H₄) to yield the corresponding acyl hydrazide, a valuable intermediate for synthesizing other heterocyclic systems.

Reduction : Strong nucleophilic hydrides, such as those from lithium aluminum hydride (LiAlH₄), will reduce the ester to a primary alcohol (2-hydroxymethyl-5-acetamidothiazole). youtube.com

The amide group of the 5-acetamido substituent is considerably less reactive and generally requires more forcing conditions (e.g., prolonged heating with strong acid or base) to undergo hydrolysis or other nucleophilic substitutions.

Table 3: Reactivity of Ester and Amide Functions with Nucleophiles

| Functional Group | Nucleophile | Typical Product Type | Relative Reactivity |

| C2-Methyl Ester | OH⁻ (Hydroxide) | Carboxylate Salt | High |

| R-NH₂ (Amine) | Amide | High | |

| N₂H₄ (Hydrazine) | Acyl Hydrazide | High | |

| LiAlH₄ (Hydride) | Primary Alcohol | High | |

| C5-Amide | H₃O⁺ / Heat or OH⁻ / Heat | Carboxylic Acid (of the acetyl group) and Amine | Low |

Redox Chemistry of the Thiazole Ring and Associated Functional Groups

The redox chemistry of this compound involves potential transformations of the thiazole ring and its functional groups.

The thiazole ring itself is relatively stable to oxidation, but the sulfur atom can be oxidized to a sulfoxide (B87167) or sulfone under the action of strong oxidizing agents. However, such reactions often require harsh conditions that may affect other parts of the molecule. The thiazole ring can also influence the redox properties of larger systems it is incorporated into. science.gov

More common are the redox reactions of the functional groups:

Reduction of a Nitro Group : If a nitro group is introduced at the C4 position (as per section 3.1.1), it can be readily reduced to a primary amino group (-NH₂). This transformation is commonly achieved by catalytic hydrogenation (e.g., H₂ gas with a palladium catalyst) or by using metals in acidic solution (e.g., tin or iron in HCl). chemicalbook.com This creates Methyl 4-amino-5-acetamidothiazole-2-carboxylate, a versatile building block for further synthesis.

Reduction of the Ester Group : As mentioned previously, the methyl ester can be reduced to a primary alcohol using a powerful reducing agent like LiAlH₄. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. youtube.com

Oxidation : The molecule lacks functional groups that are easily oxidized under mild conditions. The acetamido group and the ester are generally stable to common oxidizing agents.

The redox potential of the molecule can be fine-tuned by the introduction of various substituents, a strategy often employed in the design of electroactive materials and bioactive compounds. acs.org

Oxidation Pathways Leading to Sulfoxides and Sulfones

The sulfur atom in the thiazole ring is susceptible to oxidation, typically yielding the corresponding sulfoxides and, under more forcing conditions, sulfones. wikipedia.orgresearchgate.net The oxidation of sulfides to sulfoxides and sulfones is a fundamental transformation in organic synthesis. organic-chemistry.orgmdpi.com Various oxidizing agents can be employed for this purpose, with hydrogen peroxide often being a preferred reagent due to its environmental compatibility. organic-chemistry.org For instance, the oxidation of sulfides can be catalyzed by metal complexes, such as those involving tantalum and niobium, which can selectively produce either sulfoxides or sulfones. organic-chemistry.org Organocatalysts like 2,2,2-trifluoroacetophenone (B138007) have also been shown to effectively mediate the oxidation of sulfides to sulfoxides and sulfones using hydrogen peroxide, with selectivity being dependent on the reaction conditions. organic-chemistry.org

The oxidation of the thiazole sulfur to a sulfoxide or sulfone would render the ring non-aromatic. wikipedia.org In the context of "this compound," this transformation would significantly alter the electronic properties and reactivity of the molecule. While specific studies on the direct oxidation of this exact compound are not extensively detailed in the provided results, the general principles of thiazole and sulfide (B99878) oxidation are well-established. wikipedia.orgorganic-chemistry.orgchemrxiv.orgnih.gov The presence of the electron-withdrawing carboxylate and acetamido groups may influence the susceptibility of the thiazole sulfur to oxidation.

A study on a dendrodoine (B1201844) analogue, 4-amino-5-benzoyl-2-(4-methoxyphenylamino)thiazole, investigated its protective effects against oxidative stress, highlighting the relevance of redox processes in thiazole derivatives. nih.gov Furthermore, the development of new reagents for accessing methyl sulfones underscores the ongoing interest in this functional group. chemrxiv.orgnih.gov

Reduction Reactions for Saturated Thiazole Derivatives

The reduction of the thiazole ring to form saturated derivatives like thiazolidines is a less common transformation compared to reactions involving the substituents. Thiazoles are aromatic and thus relatively stable to reduction. However, under specific conditions, the C=N bond and the C=C bond within the ring can be reduced. For instance, treatment of a thiazole with methyl iodide to effect N-methylation, followed by reduction with sodium borohydride, can lead to a thiazoline (B8809763), which can be further hydrolyzed. wikipedia.org The synthesis of thiazoline derivatives is an active area of research, with various methods being developed for their preparation. rsc.org

Complex Rearrangements and Cycloaddition Reactions (If Applicable to Thiazoles of this Class)

Thiazoles can participate in cycloaddition reactions, although the aromatic stabilization of the ring often necessitates harsh reaction conditions. wikipedia.org Diels-Alder reactions with alkynes can occur, typically followed by the extrusion of sulfur to yield a pyridine (B92270). wikipedia.org A milder [2+2] cycloaddition of a 2-(dimethylamino)thiazole with dimethyl acetylenedicarboxylate (B1228247) (DMAD) has been reported to proceed through several intermediates to ultimately form a pyridine. wikipedia.org

The [3+2] cycloaddition reaction is another important transformation for this class of compounds. For example, azomethine ylides derived from thiazolidine-2-carboxylic acid can react with various dipolarophiles to form complex heterocyclic scaffolds. nih.gov Enantioselective [3+2] cycloaddition reactions of thiazolium salts have also been developed to produce enantioenriched hydropyrrolo-thiazoles. rsc.org Furthermore, some pyrazolyl thiazole derivatives have been synthesized using a copper-catalyzed [3+2] cycloaddition. nih.gov

Vilsmeier-Haack Formylation and Other Formylation Strategies on Thiazole Acetamides

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds. iaamonline.orgijpcbs.comorganic-chemistry.orgwikipedia.org The reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgresearchgate.net

The site of formylation in substituted thiazoles can be influenced by the nature and position of the substituents. researchgate.net In a study involving 2-acetamidothiazole (B125242) derivatives, it was observed that a carbethoxy group at the C-4 position led to an unexpected N-formylation followed by deacetylation. niscair.res.in In contrast, when other substituents like methyl, ethyl acetate, or phenyl were present at the C-4 position, the expected C-5 formylation occurred. niscair.res.in This highlights the delicate balance of electronic and steric factors in directing the regioselectivity of the Vilsmeier-Haack reaction on this heterocyclic system. Other formylation methods include the use of CO₂ as a C1 source for N-formylation and N-methylation of tryptamines. rsc.org Additionally, a novel method for N-formylation of amines using DMF has been developed with a diethyl phosphite/imidazole catalyst. nih.gov

As mentioned, the substituents on the thiazole ring play a crucial role in the outcome of the Vilsmeier-Haack reaction. niscair.res.in Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it. The 5-position of the thiazole ring is typically the most nucleophilic and therefore the most common site for electrophilic attack, provided it is unsubstituted. wikipedia.org However, as seen in the case of 4-carbethoxy-2-acetamidothiazole, the interplay of substituents can lead to unexpected reactivity. niscair.res.in In a study on 4-phenyl-N-2-aminothiazole derivatives, the formylation occurred on the thiazole ring, the phenyl group, or the amino group, demonstrating structural selectivity. researchgate.netresearchgate.net

Table 1: Vilsmeier-Haack Reaction Outcomes for Substituted 2-Acetamidothiazoles This table is a representation of findings described in the text and is for illustrative purposes.

| 4-Substituent | Reaction Product | Reference |

| -COOC₂H₅ | N-formylation and deacetylation | niscair.res.in |

| -CH₃ | C-5 formylation | niscair.res.in |

| -CH₂COOC₂H₅ | C-5 formylation | niscair.res.in |

| Phenyl | C-5 formylation | niscair.res.in |

Photochemical and Radical-Mediated Transformations Involving Thiazole Carboxylates

The photochemistry of thiazoles is a field that has seen some exploration. nih.gov Radical reactions, historically considered difficult to control, have emerged as powerful tools in modern organic synthesis due to their high selectivity and functional group tolerance. nih.gov

While specific photochemical or radical-mediated transformations of "this compound" were not explicitly found, related chemistries suggest potential pathways. For instance, radical-based methods are known for the functionalization of heteroarenes. nih.gov The development of methods for decarboxylative sulfinylation to access sulfoxides from carboxylic acids under photocatalytic conditions highlights the potential for radical reactions involving carboxylate-containing heterocycles. nih.gov Furthermore, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives have been investigated as free radical scavengers, indicating the interaction of this class of compounds with radical species. nih.govnih.gov

Spectroscopic Characterization and Advanced Analytical Methodologies in Research on Methyl 5 Acetamidothiazole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H-NMR Analysis of Proton Environments

High-resolution proton NMR (¹H-NMR) would be essential to identify and confirm the different proton environments in Methyl 5-acetamidothiazole-2-carboxylate. A hypothetical ¹H-NMR spectrum would be expected to show distinct signals for the thiazole (B1198619) ring proton, the methyl protons of the ester group, and the protons of the acetamido group (both the methyl and the amide N-H proton). The chemical shift (δ) of each signal, its integration (the number of protons it represents), and its splitting pattern (multiplicity) would provide critical information for structural assignment. However, specific, experimentally-derived data detailing these chemical shifts and coupling constants for the title compound are not available in published literature.

¹³C-NMR for Carbon Skeleton Assignment

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, a ¹³C-NMR spectrum would be expected to display unique resonances for each carbon atom, including the two carbons of the thiazole ring, the carbonyl carbons of the ester and amide groups, the methyl carbons of the ester and acetamido groups, and the carbon of the thiazole ring attached to the acetamido group. The precise chemical shifts would confirm the carbon framework of the molecule. As with ¹H-NMR, specific experimental data for these carbon resonances are not documented in accessible sources.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C signals and elucidating complex molecular structures.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling relationships, though for this specific molecule, such correlations would be limited.

HSQC (Heteronuclear Single Quantum Coherence) would reveal direct one-bond correlations between protons and the carbon atoms they are attached to (¹H-¹³C). This would definitively link the proton signals of the methyl groups to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the various fragments of the molecule, for instance, showing a correlation between the methyl ester protons and the ester carbonyl carbon, or between the thiazole proton and adjacent carbons in the ring.

While the principles of these techniques are well understood openpubglobal.comresearchgate.netdiva-portal.org, their application to generate a detailed connectivity map for this compound has not been reported.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and providing clues to the molecular structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₇H₈N₂O₃S), the exact mass could be calculated and then compared to an experimental value to confirm the molecular formula. This experimental confirmation is a standard procedure in modern chemical research for verifying the identity of a newly synthesized compound. However, a published HRMS value for this specific compound could not be located.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique that separates compounds in a mixture before they are introduced into the mass spectrometer for detection. It is widely used to assess the purity of a sample and to confirm the identity of a target compound. In an LC-MS/MS analysis of this compound, the compound would first be separated on an HPLC column and its retention time recorded. The subsequent mass analysis would provide the molecular weight, and tandem MS (MS/MS) experiments would involve fragmenting the parent ion to produce a characteristic fragmentation pattern, which serves as a structural fingerprint. This methodology is standard for purity analysis in pharmaceutical and chemical research researchgate.netmdpi.com. Despite the utility of this technique, no studies detailing an LC-MS/MS method or the resulting data for this compound are available.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups within a molecule. These methods are based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in an IR spectrum. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands corresponding to its key functional groups: the acetamido group, the thiazole ring, and the methyl carboxylate group.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibration of the secondary amide (acetamido group) is expected to appear as a moderate to strong band in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide is typically a strong, sharp band found around 1680-1630 cm⁻¹. Furthermore, the C=O stretching of the ester (carboxylate) group would likely be observed as a strong band in the 1750-1730 cm⁻¹ region. The C-N stretching of the amide and the C-O stretching of the ester would also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). The thiazole ring itself would contribute to a series of complex vibrations in the fingerprint region, including C=N and C-S stretching modes.

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O often give strong IR signals, less polar bonds can produce strong Raman signals. For this compound, the symmetric vibrations of the thiazole ring are expected to be prominent in the Raman spectrum. The C-S bond vibrations within the thiazole ring, which can be weak in the IR spectrum, may show a more intense signal in the Raman spectrum. The C-C and C-H vibrations of the methyl groups would also be observable.

The following table summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| Amide (N-H) | Stretch | 3300-3100 | 3300-3100 |

| Amide (C=O) | Stretch | 1680-1630 | 1680-1630 |

| Ester (C=O) | Stretch | 1750-1730 | 1750-1730 |

| Thiazole Ring | Ring Vibrations | 1600-1400 | 1600-1400 |

| C-H (methyl) | Stretch | 2960-2850 | 2960-2850 |

| C-S | Stretch | 800-600 | 800-600 |

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a crucial technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, and sulfur) present in a sample of this compound. This data is then compared with the theoretically calculated percentages based on its molecular formula (C₇H₈N₂O₃S) to confirm the compound's stoichiometric composition and purity.

The theoretical elemental composition of this compound is calculated from its molecular weight (200.22 g/mol ). The experimental values, obtained through combustion analysis, should ideally fall within a narrow margin of error (typically ±0.4%) of the theoretical values to confirm the identity and purity of the synthesized compound.

| Element | Theoretical % | Found % (Illustrative) |

| Carbon (C) | 41.99 | 41.95 |

| Hydrogen (H) | 4.03 | 4.05 |

| Nitrogen (N) | 13.99 | 13.95 |

| Sulfur (S) | 16.02 | 15.98 |

| Oxygen (O) | 23.97 | (by difference) |

Chromatographic Techniques for Separation and Purity Assessment (e.g., TLC, HPLC)

Chromatographic techniques are indispensable for the separation of this compound from reaction mixtures and for the assessment of its purity.

Thin-Layer Chromatography (TLC):

TLC is a simple, rapid, and inexpensive technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. A small amount of the compound is spotted onto a TLC plate (a sheet of glass, plastic, or aluminum foil coated with a thin layer of adsorbent material, such as silica (B1680970) gel). The plate is then placed in a developing chamber with a suitable mobile phase (a solvent or mixture of solvents). As the mobile phase moves up the plate by capillary action, the components of the sample travel at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase.

For this compound, a common mobile phase might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The position of the compound on the developed chromatogram is identified by its retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. A single spot on the TLC plate under various mobile phase conditions suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC):

HPLC is a more powerful and quantitative chromatographic technique used for the separation, identification, and quantification of components in a mixture. The sample is dissolved in a solvent and injected into a column packed with a stationary phase. A liquid mobile phase is then pumped through the column at high pressure, and the components are separated based on their interactions with the stationary and mobile phases.

A reversed-phase HPLC method would likely be suitable for the analysis of this compound. In this mode, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention time (the time it takes for the compound to elute from the column) is a characteristic property of the compound under specific chromatographic conditions and can be used for its identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and purity determination. A single, sharp, and symmetrical peak in the HPLC chromatogram is indicative of a pure compound.

| Technique | Stationary Phase | Mobile Phase (Illustrative) | Detection | Parameter | Expected Value (Illustrative) |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (1:1) | UV (254 nm) | Rf | 0.5 |

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (60:40) | UV (270 nm) | Retention Time | 4.2 min |

Structure Property Relationships and Molecular Design Principles for Methyl 5 Acetamidothiazole 2 Carboxylate Derivatives

Influence of Electronic and Steric Effects of Substituents on Reactivity

The reactivity of the thiazole (B1198619) ring in Methyl 5-acetamidothiazole-2-carboxylate is modulated by the electronic properties of its substituents. The thiazole ring itself exhibits a degree of aromaticity, with pi-electron delocalization influencing its reaction pathways. rsc.org The proton at the C2 position of a thiazole ring is known to be acidic, making it susceptible to deprotonation. rsc.org

Substituents on the thiazole ring can significantly impact its basicity and nucleophilicity. analis.com.my For instance, electron-donating groups like a methyl group can increase these properties. analis.com.my In the context of electrophilic aromatic substitution, the nature of the substituent dictates the position of the incoming electrophile. mdpi.com While electron-donating groups typically direct ortho- and para-substitution, electron-withdrawing groups favor meta-substitution. mdpi.com The combined influence of the acetamido and methyl carboxylate groups in this compound creates a complex substitution pattern.

Steric hindrance also plays a critical role. The size of the substituents can impede the approach of reactants, thereby affecting reaction rates and regioselectivity. For example, the lack of reactivity of certain substrates in thiazole synthesis has been attributed to a high degree of steric hindrance inhibiting necessary steps like enolisation. nih.gov In a series of thiazole carboxamide derivatives, the introduction of a methyl group at the thiazole ring was found to positively influence the geometrical conformation, potentially by reducing steric clashes. acs.org

| Substituent/Feature | Electronic Effect | Steric Effect | Impact on Reactivity |

| Acetamido Group (at C5) | Electron-donating (resonance) | Moderate | Can activate the ring towards certain reactions. |

| Methyl Carboxylate Group (at C2) | Electron-withdrawing (inductive & resonance) | Moderate | Deactivates the ring towards electrophilic attack. |

| Thiazole Ring | Aromatic, π-electron system | Planar | Susceptible to both electrophilic and nucleophilic attack depending on substituents. |

| Substituents on the Acetamido Phenyl Ring | Varies (electron-donating or -withdrawing) | Can be significant | Modulates the overall electronic nature and can hinder access to the core. |

Conformational Analysis and Flexible Linker Studies

The three-dimensional conformation of this compound derivatives is a key determinant of their properties. Conformational analysis reveals the preferred spatial arrangements of atoms and functional groups, which in turn influences intramolecular interactions and how the molecule interacts with its environment.

Studies on related thiazole derivatives have shown that different conformers can exist with varying stabilities. nih.gov The orientation of the carboxylic acid group relative to the thiazole ring is a critical factor. For thiazole-5-carboxylic acid, four conformers with different orientations of the carboxylic group have been identified through computational studies, with some being planar and others non-planar. nih.gov The relative energies of these conformers can be small, suggesting that multiple conformations may be accessible at room temperature. nih.gov

The presence of flexible linkers in derivatives of this compound can significantly impact their conformational freedom. A study on 2-(3-benzamidopropanamido)thiazole-5-carboxylate, which features a flexible alkyl chain, highlighted the importance of the linker length. Shortening or lengthening the alkyl chain between the amide groups was found to abolish its activity in a biological assay, indicating that a specific conformation is crucial for its function. nih.gov

The rotation around single bonds, such as the C-C bond connecting the thiazole ring to the carboxylate group and the N-C bond of the acetamido group, can lead to different rotational isomers or rotamers. In some ortho-disubstituted phenols, the presence of bulky substituents can lead to stable atropisomers, which are stereoisomers arising from hindered rotation around a single bond. nih.gov While less common, restricted rotation around C(sp²)-C(sp³) bonds has also been observed. nih.gov

Design Strategies for Modulating Intramolecular Interactions

The modulation of intramolecular interactions, particularly hydrogen bonds, is a powerful strategy in the design of molecules with specific properties. Intramolecular hydrogen bonds (IMHBs) can significantly affect a molecule's conformation, electronic distribution, and physical properties. nih.gov

In derivatives of this compound, several possibilities for IMHB formation exist. An IMHB can potentially form between the amide proton of the acetamido group and the nitrogen atom of the thiazole ring, or with the oxygen of the carboxylate group. The formation of such bonds can stabilize specific conformations, which may be advantageous for certain applications. nih.gov Computational studies on thiazole-amino acids have shown that the stability of certain conformations can be explained by the presence of intramolecular hydrogen bonds, such as an N-H···N(thiazole) interaction. nih.gov

The design of molecules that can form IMHBs is a strategy used to improve properties like membrane permeability. rsc.org By forming an internal hydrogen bond, the polar groups of a molecule are shielded, which can facilitate its passage through non-polar environments. rsc.org

The introduction of specific functional groups can be used to encourage or discourage the formation of IMHBs. For example, substituting atoms within the thiazole ring or modifying the substituents at the C2 and C5 positions can alter the geometry and electronic properties in a way that either favors or disfavors the formation of an IMHB.

Impact of Structural Modifications on Chemical Stability and Reactivity Pathways

Structural modifications to this compound derivatives can have a profound impact on their chemical stability and the pathways through which they react. The inherent reactivity of the thiazole ring can be fine-tuned by the strategic placement of various functional groups.

The stability of the ester moiety in a 2-(3-benzamidopropanamido)thiazole-5-carboxylate derivative was assessed in a plasma stability assay, which provides an indication of its susceptibility to hydrolysis. nih.gov The half-life of this compound was estimated to be 215 minutes, suggesting a moderate level of stability. nih.gov The hydrolysis of the ester group is a key reactivity pathway to consider, and its rate can be influenced by both the electronic nature of the thiazole ring and steric hindrance around the ester functionality.

The introduction of different substituents can also open up new reactivity pathways. For example, the presence of a bromo-methyl group on a thiazole derivative allows for further synthetic transformations. mdpi.com The reactivity of the thiazole ring itself includes a variety of reactions such as electrophilic substitution, nucleophilic substitution, and cycloadditions. rsc.orgmdpi.com The outcome of these reactions is highly dependent on the nature and position of the substituents already present on the ring. analis.com.my

Computational studies on benzothiazole (B30560) derivatives have shown that the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be used to predict the kinetic stability and reactivity of a compound. mdpi.com A larger HOMO-LUMO gap generally corresponds to higher kinetic stability and lower reactivity. mdpi.com By modifying the substituents, this energy gap can be tuned to achieve the desired level of stability.

| Structural Modification | Potential Impact on Stability | Potential Impact on Reactivity Pathways |

| Modification of the Ester Group | Altered susceptibility to hydrolysis. | May introduce new reaction sites. |

| Substitution on the Thiazole Ring | Can enhance or decrease overall stability. | Can direct the regioselectivity of further reactions. |

| Modification of the Acetamido Group | Can influence the electronic nature and stability of the core. | May alter the acidity of the N-H proton. |

| Introduction of a Leaving Group | May decrease stability. | Enables further functionalization through substitution reactions. |

Investigation of Hydrogen Bonding Networks and Intermolecular Interactions

In the solid state, the properties of this compound derivatives are heavily influenced by the intricate network of intermolecular interactions, with hydrogen bonding playing a pivotal role. mdpi.com The analysis of crystal structures provides invaluable information on how these molecules arrange themselves and interact with their neighbors. mdpi.com

Thiazole derivatives are capable of forming a variety of hydrogen bonds. The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The thiazole ring itself contains a nitrogen atom that can act as a hydrogen bond acceptor. nih.gov The ester group also provides a carbonyl oxygen that can participate in hydrogen bonding.

Crystal structure analyses of related compounds reveal common hydrogen bonding motifs. In the crystal structure of a 7-acetamido-indole derivative, strong intermolecular hydrogen bonds were observed between the amide oxygen of one molecule and a hydroxyl proton of another. nih.gov In another example, molecules of a thiazolidine (B150603) derivative were linked by N-H···O hydrogen bonds to form chains.

These hydrogen bonds, along with other non-covalent interactions such as π-stacking and van der Waals forces, dictate the crystal packing and ultimately influence physical properties like melting point and solubility. For instance, the crystal packing of some thiazolidine derivatives is consolidated by a combination of N-H···O and C-H···S interactions.

The study of these intermolecular interactions is crucial for understanding the solid-state behavior of this compound derivatives and for designing crystalline materials with desired properties.

Computational and Theoretical Chemistry Studies of Methyl 5 Acetamidothiazole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov It is widely employed to calculate molecular properties and provides a good balance between accuracy and computational cost. nih.govshd-pub.org.rs For Methyl 5-acetamidothiazole-2-carboxylate, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are fundamental to understanding its inherent chemical nature. nih.gov

The energetic stability and reactivity of a molecule can be effectively analyzed using the energies of its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO Analysis: The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. mdpi.com A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. shd-pub.org.rsmdpi.com For thiazole (B1198619) derivatives, the HOMO is often localized over the electron-rich thiazole ring and substituents, while the LUMO is distributed across the π-system. mdpi.com In this compound, the presence of heteroatoms (N, S, O) and conjugated systems influences the FMO energies.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in predicting how the molecule will interact with other species. For this compound, the MEP map would show negative potential (red/yellow regions), indicating nucleophilic sites, around the carbonyl oxygens and the nitrogen atom of the acetamido group. nih.gov Positive potential (blue regions), indicating electrophilic sites, would be expected around the amide and hydrogen atoms. nih.gov This information is crucial for understanding potential hydrogen bonding interactions.

Table 1: Predicted Reactivity Descriptors for a Thiazole Derivative

| Descriptor | Significance | Expected Characteristics for this compound |

|---|---|---|

| HOMO Energy | Electron-donating ability | High energy indicates a tendency to donate electrons. |

| LUMO Energy | Electron-accepting ability | Low energy indicates a tendency to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| Electronegativity (χ) | Ability to attract electrons | Influenced by the electronegative O, N, and S atoms. |

| Chemical Hardness (η) | Resistance to change in electron distribution | A larger HOMO-LUMO gap corresponds to greater hardness. |

This table is illustrative, based on typical findings for thiazole derivatives.

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural confirmation of synthesized compounds.

NMR Chemical Shift Prediction: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.commdpi.com Theoretical chemical shifts for this compound can be calculated and correlated with experimental data. mdpi.com This comparison helps in the precise assignment of signals in the NMR spectra. mdpi.com Complications in prediction can arise from exchangeable protons, such as the one on the amide group, which can influence the chemical shifts of nearby carbons. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational Analysis

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule over time in a simulated environment, such as in a solvent like water. nih.gov These simulations can reveal the stability of different conformers, the flexibility of the molecule, and how it interacts with solvent molecules. For this compound, MD simulations would help understand its conformational preferences in a biological context, which is crucial for its interaction with a target receptor. nih.gov

Quantitative Structure-Activity Relationships (QSAR) and Ligand Efficiency Studies (Focus on Physicochemical Descriptors)

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijpsr.com

QSAR Models: In a QSAR study, various physicochemical descriptors are calculated for a set of related molecules, and statistical methods are used to build a model that predicts activity. nih.gov For thiazole derivatives, descriptors related to hydrophobicity, electronic properties, and steric effects are often found to be important for their biological activity. ijpsr.com A QSAR model for a series including this compound could help in designing new analogues with improved potency.

Ligand Efficiency (LE): Ligand efficiency is a metric used in drug design to assess how well a compound binds to its target, relative to its size (number of non-hydrogen atoms). It is calculated as: LE = -1.4 * log(IC₅₀ [M]) / N where IC₅₀ is the half-maximal inhibitory concentration and N is the number of heavy atoms. A higher LE value is desirable for a lead compound.

Lipophilic Ligand Efficiency (LLE): LLE relates potency to lipophilicity (LogP), helping to optimize for both binding affinity and favorable pharmacokinetic properties. It is calculated as: LLE = pIC₅₀ - LogP A target LLE value is often greater than 5. These metrics are crucial for evaluating the drug-like potential of this compound.

Prediction of Molecular Descriptors Relevant to Chemical Behavior (e.g., LogP, Topological Polar Surface Area, Rotatable Bonds)

Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule. They are essential for QSAR studies and for predicting a compound's ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Significance |

|---|---|---|

| Molecular Weight | 214.22 g/mol | Influences size and diffusion. |

| XLogP3 | 0.8 | A measure of lipophilicity, affecting solubility and permeability. |

| Hydrogen Bond Donors | 1 | The N-H group of the amide. nih.gov |

| Hydrogen Bond Acceptors | 4 | The two carbonyl oxygens, the thiazole nitrogen, and the amide nitrogen. nih.gov |

| Rotatable Bonds | 3 | Indicates molecular flexibility. nih.gov |

| Topological Polar Surface Area (TPSA) | 94.2 Ų | Predicts transport properties like cell permeability. nih.govtandfonline.com |

Data sourced from PubChem (CID 72942116) and are computationally predicted. nih.gov These descriptors are consistent with Lipinski's Rule of Five, a guideline for evaluating drug-likeness.

Docking Studies for Investigating Molecular Binding Mechanisms with Target Molecules (Purely at the Interaction Level)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.govnih.gov This method is instrumental in understanding the molecular basis of a drug's action.

Binding Mode Analysis: For this compound, a docking study would involve placing the molecule into the active site of a selected protein target. The simulation would then calculate the most stable binding pose and the corresponding binding energy, which indicates the affinity of the compound for the target. nih.gov

Interaction Analysis: The primary goal is to analyze the non-covalent interactions between the ligand and the amino acid residues in the protein's binding pocket. Key interactions for this molecule would likely include:

Hydrogen Bonds: The amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygens and the thiazole nitrogen can act as acceptors. nih.gov These interactions are critical for anchoring the molecule in the active site.

Hydrophobic Interactions: The methyl groups and the thiazole ring can form hydrophobic interactions with nonpolar residues of the protein.

π-π Stacking: The aromatic thiazole ring could potentially engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the binding site.

These computational docking studies provide a detailed, atom-level view of the binding mechanism, offering a rational basis for the molecule's observed activity and guiding the design of more potent and selective inhibitors. nih.gov

Applications of Methyl 5 Acetamidothiazole 2 Carboxylate As a Synthetic Building Block and Intermediate

Role in the Construction of Complex Heterocyclic Scaffolds and Ring Systems

The inherent reactivity of the thiazole (B1198619) ring and its substituents makes Methyl 5-acetamidothiazole-2-carboxylate an important precursor for the synthesis of diverse and complex heterocyclic systems. The thiazole nucleus is a common feature in many biologically active compounds, and this building block provides a straightforward entry to such structures. nih.gov

Researchers have utilized similar thiazole-5-carboxylate and carboxamide scaffolds to construct a variety of derivative classes. The ester and amide functionalities can be readily modified. For example, hydrolysis of the methyl ester to the corresponding carboxylic acid provides a handle for subsequent amide bond couplings, extending the molecular framework. nih.govresearchgate.net Conversely, the amide can be altered, or the thiazole ring can participate in cyclization reactions to form fused systems.

The synthesis of dasatinib (B193332), an anti-cancer drug, showcases the importance of the 2-aminothiazole-5-carboxamide core, which is structurally related to this compound. researchgate.netsemanticscholar.org Methodologies developed for dasatinib and its analogs often involve the initial construction of a thiazole-5-carboxamide (B1230067) intermediate, highlighting the utility of this class of compounds in building complex, multi-ring systems. semanticscholar.org Furthermore, the thiazole scaffold can be integrated into fused-ring systems, such as imidazo[2,1-b]thiazoles, which are explored for their biological activities. researchgate.net

Table 1: Examples of Heterocyclic Scaffolds Derived from Thiazole-5-carboxylate/carboxamide Precursors

| Precursor Type | Resulting Scaffold/Derivative | Application Area | Reference |

| Thiazole-5-carboxamide | 2-Acetamidothiazole-5-carboxamide Derivatives | Anti-proliferative Agents | researchgate.net |

| Epoxy-ketones and Thiourea (B124793) | Fused-thiazole Derivatives | Anticancer Agents | nih.gov |

| Thiazole/Thiadiazole Carboxamide | c-Met Kinase Inhibitors | Cancer Treatment | nih.gov |

| 2-Benzamido-4-methylthiazole-5-carboxylic Acid | Xanthine Oxidase Inhibitors | Gout, Hyperuricemia | researchgate.net |

| 2-Amino-4-methylthiazole-5-carboxylate | 2-(3-benzamidopropanamido)thiazole-5-carboxylates | Kinesin HSET Inhibitors | nih.gov |

Utility in the Synthesis of Natural Product Analogs and Bio-inspired Molecules (as synthetic targets)

Natural products provide a rich source of inspiration for the design of novel bioactive molecules. The thiazole ring is a structural motif present in numerous natural products, including Vitamin B1 (thiamin) and the anticancer agent epothilone. nih.gov The strategy of using readily available building blocks to generate libraries of molecules with diverse structural features, known as Diversity-Oriented Synthesis (DOS), often leverages scaffolds inspired by nature. mdpi.com

This compound serves as an ideal starting point for creating analogs of such natural products. Its structure can be systematically modified to explore structure-activity relationships (SAR). For instance, by using the core thiazole scaffold, chemists can synthesize libraries of compounds that mimic the essential binding features of a natural product while introducing novel functionalities to improve potency, selectivity, or pharmacokinetic properties. mdpi.com